4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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Overview
Description
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a combination of bromine, nitro, pyrazole, trifluoromethyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Bromination and nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively.
Coupling with benzamide: The brominated and nitrated pyrazole is coupled with a benzamide derivative containing a trifluoromethyl group. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite, solvents (ethanol, water).
Oxidation: Potassium permanganate, solvents (acetone, water).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the nitro and bromine groups can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzamide and trifluoromethyl groups.
N-(3-trifluoromethylphenyl)benzamide: Contains the benzamide and trifluoromethyl groups but lacks the pyrazole ring.
3-nitro-1H-pyrazole: Similar pyrazole structure but without the bromine and benzamide groups.
Uniqueness
4-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro and bromine groups provide sites for further chemical modification.
Properties
Molecular Formula |
C18H12BrF3N4O3 |
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Molecular Weight |
469.2 g/mol |
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H12BrF3N4O3/c19-15-10-25(24-16(15)26(28)29)9-11-4-6-12(7-5-11)17(27)23-14-3-1-2-13(8-14)18(20,21)22/h1-8,10H,9H2,(H,23,27) |
InChI Key |
RSBLKEKZSNGRJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C(F)(F)F |
Origin of Product |
United States |
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